Chloropentafluoroacetone
Overview
Description
Chloropentafluoroacetone is a chemical compound with the molecular formula C3ClF5O . It is a molecular structure that can be viewed using Java or Javascript .
Synthesis Analysis
The synthesis of Chloropentafluoroacetone involves a primary breakdown into carbon monoxide, CF3· and CF2Cl· radicals . An alternative mode of decomposition which becomes more important at shorter wavelengths involves the production of chlorine atoms and CF3COCF2 radicals .Molecular Structure Analysis
The molecular structure of Chloropentafluoroacetone is C3ClF5O . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
The photolysis of Chloropentafluoroacetone with UV light of wavelength 3130 Å has been shown to involve a primary breakdown into carbon monoxide, CF3· and CF2Cl· radicals . An alternative mode of decomposition which becomes more important at shorter wavelengths involves the production of chlorine atoms and CF3COCF2 radicals .Physical And Chemical Properties Analysis
Chloropentafluoroacetone has a molecular weight of 182.477 . It has a boiling point of 280.9 K and a density of 1.602 g/cm3 .Scientific Research Applications
Fluorescence Studies
Chloropentafluoroacetone (CPFA) exhibits significant fluorescence properties. Samant and Yarwood (1970) investigated its fluorescence in the gaseous state at room temperature. They found the fluorescence ranged from 337 nm to over 560 nm, with a maximum intensity at 420 nm. This characteristic was unaffected by low pressures of oxygen, and the energy of the first excited singlet state was estimated at about 83 kcal. The fluorescent yield at high pressures was found to be independent of the nature of the gas used to attain the high pressure, providing insights into the fluorescence mechanisms of this compound (Samant & Yarwood, 1970).
Chemical Synthesis
Middleton and Bingham (1983) utilized CPFA as a source of the trifluoromethyl group in the synthesis of novel α-trifluoromethylarylacetic acids. These compounds, including an analog of ibuprofen, showed similar anti-inflammatory and analgesic properties to ibuprofen, demonstrating CPFA's role in medicinal chemistry (Middleton & Bingham, 1983).
Phosphorescence Studies
Additionally, CPFA's phosphorescence at 77 °K was reported by Samant and Yarwood (1970). The energy of the triplet state was estimated to be 74 kcal, and they observed that substituting a chlorine atom in fluorinated aliphatic ketones changes radiative and non-radiative rate constants from the triplet state at 77 °K (Samant & Yarwood, 1970).
Photolysis Research
The photolysis of CPFA was explored by Majer, Olavesen, and Robb (1969). They discovered that its primary breakdown under ultraviolet light involves the formation of carbon monoxide and radical species. This study contributes to the understanding of the photodecomposition mechanisms of perhalogenated ketones (Majer, Olavesen, & Robb, 1969).
Interactions with Alkylthiosilanes
Research by Abel, Walker, and Wingfield (1968) demonstrated thatCPFA, along with other perhalogeno-ketones, can cause fission of the silicon-sulfur bonds in alkylthiosilanes and disilthianes, forming alkoxysilanes. This reaction is significant in the field of organosilicon chemistry, providing a pathway to synthesize various alkoxysilane compounds, which are important in materials science and catalysis (Abel, Walker, & Wingfield, 1968).
Photoelectron Spectroscopy
The photoelectron spectra of CPFA have been studied to understand its electronic structure. Young and Cheng (1976) analyzed its ionization energies and made molecular orbital assignments. Such studies are crucial for understanding the electronic properties of halogenated compounds, which is valuable in fields like material science and chemical sensing (Young & Cheng, 1976).
Safety And Hazards
properties
IUPAC Name |
1-chloro-1,1,3,3,3-pentafluoropropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClF5O/c4-2(5,6)1(10)3(7,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUUDWYPNQALHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)C(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3ClF5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073152 | |
Record name | 2-Propanone, 1-chloro-1,1,3,3,3-pentafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloropentafluoroacetone | |
CAS RN |
79-53-8 | |
Record name | 1-Chloro-1,1,3,3,3-pentafluoro-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloropentafluoroacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanone, 1-chloro-1,1,3,3,3-pentafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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